molecular formula C9H16N2O2S4 B8576705 2-((O-(N-Methyl-N-(tert-butylthiosulfenyl)carbamoyl)oximino))-1,3-dithiolane CAS No. 76858-53-2

2-((O-(N-Methyl-N-(tert-butylthiosulfenyl)carbamoyl)oximino))-1,3-dithiolane

Cat. No. B8576705
Key on ui cas rn: 76858-53-2
M. Wt: 312.5 g/mol
InChI Key: VJMCDMPLTRMFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04232035

Procedure details

2-[[O-[N-Methyl-N-(tert-butylthiosulfenyl)carbamoyl]oximino]]-1,3-dithiolane was prepared according to the procedure described in Example I, by reacting 2.9 g (0.0214 m) of 2-oximino-1,3-dithiolane, 4.23 g (0.0214 m) of N-methyl-N-(tert-butylthiosulfenyl)carbamoyl fluoride and 2.17 g (0.0214 m) of triethylamine in 50 ml of dioxane. 2-[[O-[N-Methyl-N-tert-butylthiosulfenyl)carbamoyl]oximino]]-1,3-dithiolane crystallized from methylene chloride isopropyl ether to yield 4.0 g of a white solid. It was then recrystallized from ethyl acetate to yield a solid, m.p. 112°-114° C.
Name
2-oximino-1,3-dithiolane
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
N-methyl-N-(tert-butylthiosulfenyl)carbamoyl fluoride
Quantity
4.23 g
Type
reactant
Reaction Step Two
Quantity
2.17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1](=[C:3]1[S:7][CH2:6][CH2:5][S:4]1)[OH:2].[CH3:8][N:9]([S:13][S:14][C:15]([CH3:18])([CH3:17])[CH3:16])[C:10](F)=[O:11].C(N(CC)CC)C>O1CCOCC1>[CH3:8][N:9]([S:13][S:14][C:15]([CH3:18])([CH3:17])[CH3:16])[C:10]([O:2][N:1]=[C:3]1[S:7][CH2:6][CH2:5][S:4]1)=[O:11]

Inputs

Step One
Name
2-oximino-1,3-dithiolane
Quantity
2.9 g
Type
reactant
Smiles
N(O)=C1SCCS1
Step Two
Name
N-methyl-N-(tert-butylthiosulfenyl)carbamoyl fluoride
Quantity
4.23 g
Type
reactant
Smiles
CN(C(=O)F)SSC(C)(C)C
Step Three
Name
Quantity
2.17 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-[[O-[N-Methyl-N-tert-butylthiosulfenyl)carbamoyl]oximino]]-1,3-dithiolane crystallized from methylene chloride isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)ON=C1SCCS1)SSC(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.